Hydrogen Bonding Profile vs. 2,3-Dimethoxybenzamidine
N-Hydroxy-2,3-dimethoxy-benzamidine possesses a different hydrogen bonding capacity compared to its direct non-hydroxylated analog, 2,3-dimethoxybenzamidine. The presence of the N-hydroxy group increases the number of hydrogen bond donors from 2 to 3 and the number of acceptors from 3 to 5, relative to the core benzamidine structure. This alteration directly impacts solubility, target binding, and potential for metal chelation .
| Evidence Dimension | Hydrogen Bond Donor / Acceptor Count |
|---|---|
| Target Compound Data | 3 Hydrogen Bond Donors / 5 Hydrogen Bond Acceptors |
| Comparator Or Baseline | 2,3-Dimethoxybenzamidine: 2 Hydrogen Bond Donors / 4 Hydrogen Bond Acceptors |
| Quantified Difference | +1 Hydrogen Bond Donor, +1 Hydrogen Bond Acceptor |
| Conditions | Calculated molecular property based on standard structural analysis |
Why This Matters
This quantifiable difference in H-bonding capacity is critical for computational chemists modeling ligand-receptor interactions and for formulating experimental compounds where solubility is a key factor.
